The synthesis of 2-furannonanoic acid, 5-pentyl- can involve several methods, primarily focusing on the formation of the furan ring and subsequent functionalization. Typical synthetic routes include:
Specific parameters for these reactions may include temperature control, reaction time, and the use of catalysts to enhance yield and selectivity .
The molecular structure of 2-furannonanoic acid, 5-pentyl- can be described as follows:
The presence of the furan ring contributes to unique reactivity patterns compared to typical fatty acids, including potential interactions with biological membranes and enzymes .
2-Furannonanoic acid, 5-pentyl- participates in various chemical reactions that are typical for fatty acids and furan derivatives:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for 2-furannonanoic acid, 5-pentyl- is not fully elucidated but is believed to involve modulation of metabolic pathways related to lipid metabolism. It has been suggested that this compound may interact with specific receptors or enzymes involved in these pathways, potentially influencing lipid profiles in biological systems.
Research indicates that it may play a role in microbial metabolism within the gut microbiome, affecting host health through modulation of microbial communities and their metabolic outputs . Further studies are required to clarify its precise mechanisms and implications for health.
The physical and chemical properties of 2-furannonanoic acid, 5-pentyl- include:
2-Furannonanoic acid, 5-pentyl- has several potential applications across various fields:
Ongoing research continues to explore its benefits and applications in health sciences and food technology .
The biosynthesis of 5-pentyl-2-furannonanoic acid (systematically named 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid or 9M5-FuFA) occurs primarily in α-proteobacteria such as Rhodobacter sphaeroides 2.4.1 and Rhodopseudomonas palustris CGA009. This pathway proceeds via sequential enzymatic modifications of pre-existing phospholipid-bound fatty acid chains rather than through de novo synthesis. The initial precursor is cis-vaccenic acid (18:1Δ11c), which undergoes methylation at the C11 position catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase UfaM. This reaction yields the key intermediate (E)-11-methyloctadeca-12-enoic acid (11Me-12t-18:1) [5] [9]. A previously unidentified desaturase, UfaD, then converts this mono-unsaturated intermediate into the diunsaturated fatty acid (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). This diene structure is essential for subsequent furan ring formation. Genetic deletion studies confirm that ΔufaD mutants accumulate 11Me-12t-18:1 but lack detectable 9M5-FuFA, positioning UfaD as a critical gatekeeper in this pathway [5].
Table 1: Key Enzymes in Bacterial 9M5-FuFA Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Intermediate Formed |
---|---|---|---|
SAM-Dependent Methyltransferase | ufaM | C11 Methylation of cis-vaccenic acid | (E)-11-methyloctadeca-12-enoic acid (11Me-12t-18:1) |
Fatty Acid Desaturase | ufaD | Δ10 Desaturation of 11Me-12t-18:1 | (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) |
Furan Synthase | ufaO | Oxidative Cyclization | 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA) |
Dimethyl-FuFA Methyltransferase | fufM (R. palustris) | C3 Methylation of 9M5-FuFA | 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5-FuFA) |
SAM-dependent methyltransferases are indispensable for introducing methyl groups at critical positions during 9M5-FuFA biosynthesis. UfaM catalyzes the initial methylation at C11 of cis-vaccenic acid, using SAM as the methyl donor to generate the 11Me-12t-18:1 intermediate. This reaction exhibits absolute specificity for the trans-configured double bond at Δ12. In Rhodopseudomonas palustris, an additional SAM-dependent methyltransferase, FufM, further methylates the C4 position of the furan ring in 9M5-FuFA to produce the dimethylated derivative 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid (9D5-FuFA). This represents the first documented bacterial pathway for dimethyl-FuFA production. Enzymatic assays demonstrate that FufM exclusively methylates monomethyl-FuFAs and shows no activity toward non-methylated furan fatty acids or non-furanoid substrates [5] [10].
The furan ring cyclization represents the most biochemically distinctive step in 9M5-FuFA biosynthesis. This reaction is catalyzed by the furan synthase UfaO, which converts the diunsaturated intermediate 11Me-10t,12t-18:2 directly into 9M5-FuFA while incorporated within membrane phospholipids. Biochemical evidence indicates that UfaO requires molecular oxygen (O₂) as a co-substrate, positioning it as an oxygen-dependent dioxygenase or monooxygenase. The proposed mechanism involves electrophilic attack on the conjugated diene system, leading to concerted cyclization and aromatization to form the furan heterocycle. This transformation results in the characteristic ether linkages between C10-O-C13 and establishes the aromatic furan nucleus. Genetic studies show that ΔufaO mutants accumulate 11Me-10t,12t-18:2 but are completely devoid of 9M5-FuFA, confirming UfaO's non-redundant role in ring formation [8] [10].
The origin of the oxygen atom in the furan ring of 9M5-FuFA was definitively established through isotopic labeling experiments. When Rhodobacter sphaeroides cultures were grown under an atmosphere of ¹⁸O₂, subsequent gas chromatography-mass spectrometry (GC-MS) analysis revealed a +2 Da mass shift in the molecular ion of 9M5-FuFA. This shift corresponds precisely to the incorporation of a single ¹⁸O atom. Conversely, cultures incubated with H₂¹⁸O showed no isotopic enrichment in the furan ring. These results provide incontrovertible evidence that molecular oxygen (O₂) serves as the direct oxygen source for the furan ring, consistent with UfaO's proposed mechanism of action. This oxygen incorporation pathway represents a novel biochemical route for heterocycle formation in microbial lipid metabolism [5] [10].
Table 2: Isotopic Evidence for O₂-Dependent Furan Ring Formation
Isotopic Source | Culture Conditions | Mass Shift Observed in 9M5-FuFA | Conclusion |
---|---|---|---|
¹⁸O₂ (gaseous) | Cells grown under ¹⁸O₂ atmosphere | +2 Da | Direct incorporation of atmospheric oxygen into furan ring |
H₂¹⁸O (liquid) | Cells grown in H₂¹⁸O-enriched medium | No mass shift | Exclusion of water as oxygen source |
Natural abundance O₂ | Standard aerobic culture | No mass shift | Baseline confirmation |
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